molecular formula C23H24N4O3S B3202314 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide CAS No. 1021207-25-9

2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide

Cat. No.: B3202314
CAS No.: 1021207-25-9
M. Wt: 436.5 g/mol
InChI Key: RBDJVSHQVULLOT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethyl-substituted thiazole core linked to an ethylenediamine bridge. This bridge connects to a 4-(4-methylbenzamido)benzamido group, introducing aromatic and amide functionalities.

Properties

IUPAC Name

2,4-dimethyl-N-[2-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-14-4-6-18(7-5-14)22(29)27-19-10-8-17(9-11-19)21(28)24-12-13-25-23(30)20-15(2)26-16(3)31-20/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDJVSHQVULLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of thiazole compounds is characterized by their interaction with their targets, leading to various changes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution. These properties could potentially influence the interaction of the compound with its targets.

Pharmacokinetics

The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can impact their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the ADME properties of the compound.

Result of Action

The result of the compound’s action would be dependent on its biological activity. For instance, thiazole compounds have been reported to exhibit cytotoxic activity on human tumor cell lines. .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could influence its action and efficacy. .

Biological Activity

The compound 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of thiazole derivatives often involves multi-step organic reactions. For the specific compound in focus, a series of reactions typically include:

  • Formation of the thiazole ring.
  • Introduction of the carboxamide group.
  • Coupling reactions to attach the benzamido moieties.

These steps are crucial for achieving the desired biological activity.

Enzyme Inhibition

Recent studies indicate that thiazole derivatives exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. For example, compounds similar to our target have shown IC50 values in the low micromolar range for AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .

Anticancer Activity

Thiazole compounds have been investigated for their anticancer properties. Research has demonstrated that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound under discussion has been evaluated for its cytotoxic effects against MCF-7 breast cancer cells using MTT assays, revealing promising results .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase2.7
CytotoxicityMCF-7 Cells[Value TBD]

The mechanism of action for thiazole derivatives often involves interaction with specific protein targets. For instance, studies on related compounds indicate that they may bind to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Molecular docking studies provide insights into these interactions, highlighting critical binding residues that contribute to their efficacy .

Case Studies

  • Acetylcholinesterase Inhibition : A study focused on thiazole-coupled compounds demonstrated that modifications in the structure significantly impacted AChE inhibitory activity. The synthesized compounds were subjected to molecular dynamics simulations to understand their binding stability and interactions with AChE .
  • Anticancer Properties : Another investigation into thiazole derivatives revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blotting techniques to confirm apoptosis markers and signaling pathways affected by these compounds .

Comparison with Similar Compounds

Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides

  • Structure : These analogs (e.g., compounds 3a–s in ) feature a 4-pyridinyl group at the thiazole C2 position instead of the ethylenediamine-linked benzamido moiety.
  • Synthesis : Prepared via hydrolysis of ethyl esters followed by amine coupling, similar to the target compound’s likely synthesis route .

4-Methyl-2-Phenylthiazole-5-carbohydrazide Derivatives

  • Structure : describes derivatives with phenyl groups at C2 and carbohydrazide substituents. The target compound replaces the phenyl group with a more complex ethylenediamine-bridged benzamido system.
  • Activity : Derivatives like 7b and 11 exhibit potent anticancer activity (IC50 = 1.61–1.98 μg/mL against HepG-2 cells), highlighting the importance of the thiazole core and substituent flexibility in bioactivity .

Heterocyclic Derivatives with Varied Substituents

1,3,4-Thiadiazole Derivatives ()

  • Structure : Compounds such as (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine replace the thiazole ring with a thiadiazole core.
  • Activity: Known for insecticidal and fungicidal properties, these derivatives demonstrate that heterocycle choice (thiazole vs. thiadiazole) significantly impacts biological target specificity .

4-Amino-N-(1,3-Benzodioxol-5-ylmethyl)thiazole-5-carboxamide ()

  • Structure : Features a benzodioxolylmethyl group and a 4-methoxyphenyl substituent. Unlike the target compound, this derivative includes a sulfanylidene group at C2.

Comparative Yields and Challenges

  • Yields : Analogs in and report yields of 35–55%, suggesting that the target compound’s synthesis may face similar efficiency challenges due to multi-step reactions .
  • Complexity : The ethylenediamine bridge and dual benzamido groups in the target compound likely require stringent reaction conditions to avoid side products, unlike simpler analogs in and .

Anticancer Activity

  • Thiazole Derivatives: Compounds like 7b (IC50 = 1.61 μg/mL) demonstrate that electron-withdrawing substituents (e.g., hydrazono groups) enhance cytotoxicity. The target compound’s benzamido groups may similarly modulate apoptosis pathways .
  • Heterocycle Impact : Thiadiazoles () and thiazoles () show divergent activity profiles, underscoring the thiazole core’s versatility in targeting kinases or DNA repair enzymes .

Pharmacokinetic Considerations

  • Bioavailability: , while focused on DIC (a triazenoimidazole), illustrates that carboxamide derivatives often exhibit variable gastrointestinal absorption and plasma half-lives (35–111 min in humans). The target compound’s polar benzamido groups may improve solubility but reduce blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide

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